molecular formula C22H30N4O B14929891 N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide

Cat. No.: B14929891
M. Wt: 366.5 g/mol
InChI Key: BRUHVTMDUGFZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines an adamantyl group, a pyrazolo[3,4-B]pyridine core, and a carboxamide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid . This method allows for the formation of the pyrazolo[3,4-B]pyridine core, which can then be further functionalized to introduce the adamantyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and pyrazolo[3,4-B]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • Peficitinib (ASP015K)

Uniqueness

N-(2-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is unique due to its specific combination of an adamantyl group, a pyrazolo[3,4-B]pyridine core, and a carboxamide functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H30N4O

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2-adamantyl)-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H30N4O/c1-11(2)26-21-19(13(4)25-26)18(5-12(3)23-21)22(27)24-20-16-7-14-6-15(9-16)10-17(20)8-14/h5,11,14-17,20H,6-10H2,1-4H3,(H,24,27)

InChI Key

BRUHVTMDUGFZFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NC3C4CC5CC(C4)CC3C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.